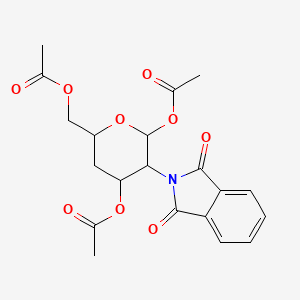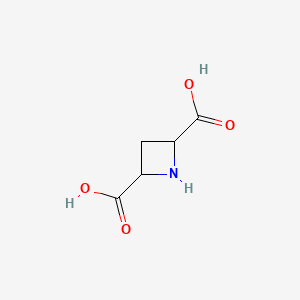
(2R,4S)-azetidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-azetidine-2,4-dicarboxylic acid is a chiral, non-proteinogenic amino acid It is a structural analog of proline, featuring a four-membered azetidine ring with two carboxylic acid groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-azetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of azetidinone intermediates, which are cyclized to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
(2R,4S)-azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2R,4S)-azetidine-2,4-dicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role as a proline analog. It can be incorporated into peptides and proteins, potentially altering their structure and function. This makes it a valuable tool for studying protein folding and stability.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to mimic proline may allow it to modulate biological processes and pathways, offering potential treatments for various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a versatile intermediate in the synthesis of various active ingredients.
作用机制
The mechanism of action of (2R,4S)-azetidine-2,4-dicarboxylic acid involves its incorporation into peptides and proteins in place of proline. This substitution can affect the folding and stability of the resulting molecules, potentially altering their biological activity. The compound may interact with specific molecular targets and pathways, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Proline: A natural amino acid with a similar structure but a five-membered ring.
(2S,4R)-azetidine-2,4-dicarboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Pyrrolidine-2,4-dicarboxylic acid: Another analog with a five-membered ring.
Uniqueness
(2R,4S)-azetidine-2,4-dicarboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its ability to mimic proline while introducing strain into the peptide backbone makes it a valuable tool for studying protein structure and function.
属性
IUPAC Name |
azetidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
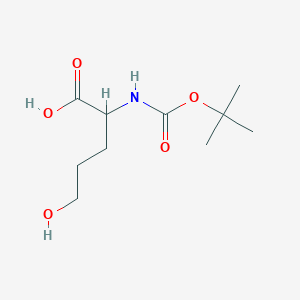
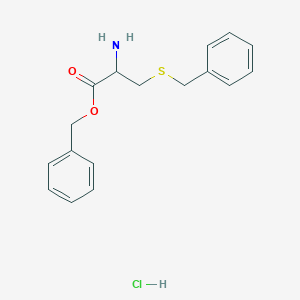
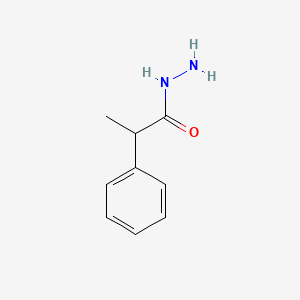
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)
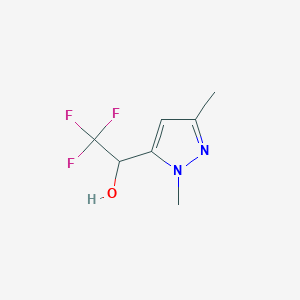
![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
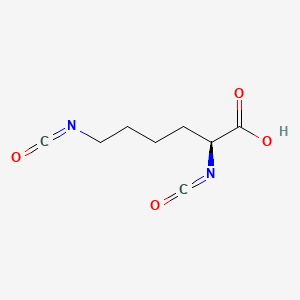
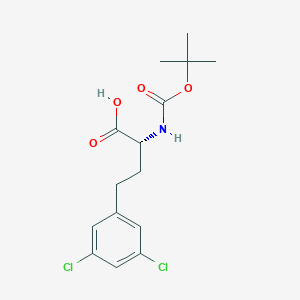


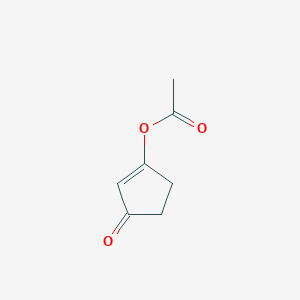
![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

